Linker Spacer Arm Length and Molecular Flexibility: A Defined 3-Unit PEG Spacer
Biotin-PEG3-acid possesses a discrete triethylene glycol spacer (3 PEG units), providing a precise and reproducible linker length that differentiates it from both shorter (PEG2) and longer (PEG4, PEG6) analogs. The PEG3 spacer achieves an optimal balance, offering sufficient reach to access sterically hindered binding pockets while minimizing the entropic penalty and potential for non-specific interactions associated with longer, more flexible chains . In a comparative study of biotin-functionalized surfaces, a PEG spacer of approximately 2 kDa (equivalent to ~45 ethylene glycol units, far exceeding the PEG3 length) was required to achieve high specific-to-non-specific binding ratios for streptavidin, demonstrating that even a PEG3 spacer provides a foundation for this effect, albeit with distinct performance characteristics [1].
| Evidence Dimension | Spacer Arm Length (Ethylene Glycol Units) |
|---|---|
| Target Compound Data | 3 PEG units (PEG3) |
| Comparator Or Baseline | PEG2 (2 units), PEG4 (4 units), PEG6 (6 units) |
| Quantified Difference | PEG3 provides a linker arm length intermediate between PEG2 and PEG4, which is critical for applications where a specific distance between the biotin and conjugated payload is required to optimize target engagement and minimize steric hindrance. |
| Conditions | Structural and design parameter comparison |
Why This Matters
This specific spacer length is crucial for achieving optimal molecular spacing in bioconjugation and PROTAC design, where an incorrect length can lead to failed target degradation or poor signal in detection assays.
- [1] Huang, N. P., Vörös, J., De Paul, S. M., Textor, M., & Spencer, N. D. (2002). Biotin-Derivatized Poly(L-lysine)-g-poly(ethylene glycol): A Novel Polymeric Interface for Bioaffinity Sensing. Langmuir, 18(1), 220-230. View Source
